3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
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Description
The compound “3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a cyano group, and a 2,3-dihydro-1H-inden-1-yl group . The inden-1-yl group is a fused ring structure containing a cyclopentanone and a benzene ring .
Synthesis Analysis
The synthesis of related compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, has been achieved through various methods including grinding, stirring, and ultrasound irradiation . The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS . These techniques can provide detailed information about the functional groups present in the molecule and their arrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using differential scanning calorimetry . Its molecular formula and yield can also be determined .Scientific Research Applications
Colorimetric Sensing and Fluoride Anion Detection
Research has highlighted the synthesis of benzamide derivatives with significant implications for colorimetric sensing, particularly for detecting fluoride anions. One study demonstrated that benzamide derivatives could undergo a color transition in response to fluoride anion concentrations, suggesting potential applications in environmental monitoring and analytical chemistry Younes et al., 2020.
Catalysts in Chemical Synthesis
Another aspect of scientific research involves the use of compounds as catalysts or intermediates in chemical reactions. For instance, palladium-catalyzed reactions have been employed to synthesize complex organic structures, indicating the role of cyano-containing compounds in facilitating organic synthesis and material science Tian et al., 2003.
Novel Organic Synthesis Approaches
The development of novel synthetic methods for organic compounds is a crucial area of chemical research. Studies have shown that reactions involving cyano groups can lead to the creation of new organic molecules, offering pathways for the synthesis of pharmaceuticals, agrochemicals, and materials Yu et al., 2017.
Understanding Chemical Structures and Reactivity
Research into the structures and reactivity of cyano-containing compounds can provide valuable insights into their potential applications. For example, studies on the rearrangement reactions and the synthesis of complex molecules from simple cyano compounds underline the importance of such research in developing new drugs and materials Yokoyama et al., 1985.
Properties
IUPAC Name |
3-cyano-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-11-13-4-3-6-15(10-13)17(21)20-12-18(22)9-8-14-5-1-2-7-16(14)18/h1-7,10,22H,8-9,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLAWMBCFNSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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